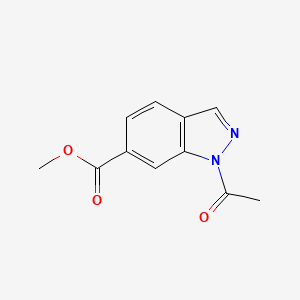
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a carboxylic acid group at the 6th position, an acetyl group at the 1st position, and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted aromatic compounds. For example, the reaction of ortho-nitrobenzaldehyde with hydrazine hydrate under acidic conditions can yield the indazole core.
Introduction of Functional Groups: The carboxylic acid group can be introduced via carboxylation reactions, while the acetyl group can be added through acetylation reactions using acetic anhydride or acetyl chloride. The methyl ester group can be formed by esterification of the carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Indazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
1H-Indazole-5-carboxylic acid: Carboxylic acid group at the 5th position.
1H-Indazole-7-carboxylic acid: Carboxylic acid group at the 7th position.
Uniqueness: 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the acetyl and methyl ester groups can also enhance its solubility and stability compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 1-acetylindazole-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-10-5-8(11(15)16-2)3-4-9(10)6-12-13/h3-6H,1-2H3 |
Clave InChI |
CVTSEDNJIDMWMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)
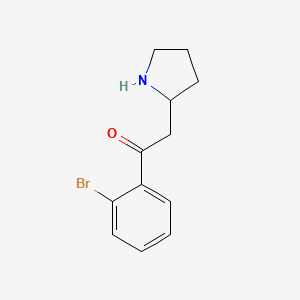


![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
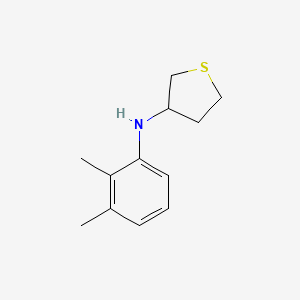
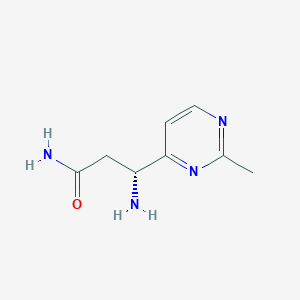
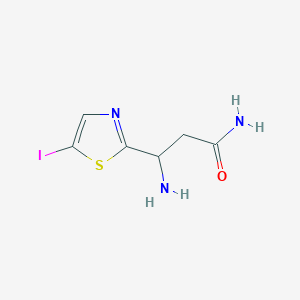
![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)


